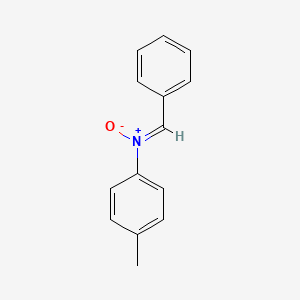Nitrone, alpha-phenyl-N-p-tolyl-
CAS No.: 32213-72-2
Cat. No.: VC17119559
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32213-72-2 |
|---|---|
| Molecular Formula | C14H13NO |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | N-(4-methylphenyl)-1-phenylmethanimine oxide |
| Standard InChI | InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
| Standard InChI Key | ZMHRQDZDFYMPOF-PTNGSMBKSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/[N+](=C/C2=CC=CC=C2)/[O-] |
| Canonical SMILES | CC1=CC=C(C=C1)[N+](=CC2=CC=CC=C2)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The nitrone functional group in alpha-phenyl-N-p-tolyl-nitrone consists of a nitrogen atom bonded to an oxygen atom (N⁺–O⁻) and adjacent to a carbon-carbon double bond. The phenyl group is attached to the alpha carbon, while the para-tolyl group (4-methylphenyl) is bonded to the nitrogen atom. This arrangement confers distinct stereoelectronic properties, influencing its reactivity in cycloaddition reactions and radical trapping.
Key Structural Features:
-
IUPAC Name: 1-(4-methylphenyl)-N-phenylmethanimine oxide
-
SMILES:
-
InChI Key: GIRQZCQKQNMCRZ-PTNGSMBKSA-N
The para-tolyl group’s electron-donating methyl substituent enhances the nitrone’s stability while moderating its electrophilicity, making it suitable for controlled reactions in synthetic chemistry.
Synthesis Methods
Alpha-phenyl-N-p-tolyl-nitrone is typically synthesized via the condensation of an aldehyde with a hydroxylamine derivative. A common approach involves reacting benzaldehyde derivatives with N-p-tolylhydroxylamine under acidic or neutral conditions. For example:
This method yields moderate to high purity products, depending on reaction optimization.
Applications in Organic Synthesis
Isoxazolidine Derivatives
The compound serves as a precursor for isoxazolidines, five-membered heterocycles with applications in medicinal chemistry. Cycloaddition reactions with alkenes or alkynes produce these derivatives, which exhibit antimicrobial and anticancer activities.
Bioorthogonal Chemistry
Alpha-phenyl-N-p-tolyl-nitrone participates in strain-promoted alkyne–nitrone cycloadditions (SPANC), a class of bioorthogonal reactions used for labeling biomolecules. Its moderate reactivity balances stability and speed, enabling selective modifications in complex biological systems.
Biological Activities and Neuroprotection
| Parameter | Control Group | PBN-Treated Group |
|---|---|---|
| Conjugated Dienes | Elevated | Reduced by 40% |
| Na⁺/K⁺-ATPase Activity | Impaired | No Improvement |
| ATP Levels | Depleted | Partial Recovery |
PBN’s inability to restore ATP levels highlights the compound’s role in mitigating oxidative damage without addressing energy depletion .
Mechanistic Insights
Spin-Trapping Mechanism
The nitrone group reacts with free radicals (e.g., hydroxyl or superoxide radicals) to form stable aminoxyl radicals, detectable via electron paramagnetic resonance (EPR) spectroscopy. For example:
This mechanism underlies its neuroprotective effects in models of stroke and neurodegeneration .
Comparative Analysis with Analogous Nitrones
Alpha-Phenyl-N-tert-Butyl Nitrone (PBN)
-
Structure: tert-butyl group取代 para-tolyl.
-
Solubility: Lower due to hydrophobic tert-butyl.
-
Activity: Optimized for radical scavenging but slower in cycloadditions .
Sulfonated Nitrones (e.g., S-PBN)
-
Modification: Sulfonate groups enhance water solubility.
-
Efficacy: Improved pharmacokinetics enable higher therapeutic doses .
Table 2: Comparative Properties of Nitrone Derivatives
| Property | Alpha-Phenyl-N-p-Tolyl | PBN | S-PBN |
|---|---|---|---|
| Solubility in Water | Moderate | Low | High |
| Radical Trapping Rate | Moderate | High | High |
| Bioorthogonal Reactivity | High | Low | Low |
Research Limitations and Future Directions
While alpha-phenyl-N-p-tolyl-nitrone shows promise, most neuroprotective data derive from studies on PBN. Direct investigations into its pharmacokinetics and in vivo efficacy are warranted. Additionally, its potential in photodynamic therapy and catalytic applications remains unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume